molecular formula C13H20N2 B133851 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine CAS No. 156485-24-4

3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine

Cat. No.: B133851
CAS No.: 156485-24-4
M. Wt: 204.31 g/mol
InChI Key: DSLSPLZSPXPRPW-UHFFFAOYSA-N
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Description

3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine is an organic compound with a unique structure characterized by the presence of multiple methyl groups and a dihydroindene core

Preparation Methods

The synthesis of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of indene derivatives followed by amination. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with high purity.

Chemical Reactions Analysis

3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.

Scientific Research Applications

3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine can be compared with other similar compounds, such as:

    3,3,4,7-Tetramethyl-1,2-dihydroindene: This compound shares a similar core structure but differs in the position of methyl groups, affecting its chemical reactivity and applications.

    2,3,5,6-Tetramethyl-1,4-phenylenediamine: While this compound also contains multiple methyl groups and amine functionalities, its aromatic core leads to different chemical properties and uses.

    3,6-Dibromo-4,5-difluoro-1,2-benzenediamine: The presence of halogen atoms in this compound introduces additional reactivity, making it suitable for different applications compared to this compound.

Properties

CAS No.

156485-24-4

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3,3,6,7-tetramethyl-1,2-dihydroindene-4,5-diamine

InChI

InChI=1S/C13H20N2/c1-7-8(2)11(14)12(15)10-9(7)5-6-13(10,3)4/h5-6,14-15H2,1-4H3

InChI Key

DSLSPLZSPXPRPW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C

Synonyms

1H-Indene-4,5-diamine, 2,3-dihydro-3,3,6,7-tetramethyl-

Origin of Product

United States

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